Galactinol

Overview

Description

Galactinol is a disaccharide that plays a crucial role in the biosynthesis of raffinose family oligosaccharides (RFOs). It is synthesized from myo-inositol and uridine diphosphate galactose by the enzyme this compound synthase . This compound serves as a galactosyl donor in the formation of raffinose, stachyose, and verbascose, which are important for plant stress responses and carbohydrate storage .

Mechanism of Action

Target of Action

Galactinol synthase (GolS) is the primary target of this compound . GolS is a key enzyme in the synthesis of raffinose family oligosaccharides (RFOs) in higher plants . It provides activated galactosyl groups for RFO oligosaccharides . Genes encoding GolS protein belong to the subfamily of glycosyltransferases 8 (GT8) gene family .

Mode of Action

This compound interacts with its target, GolS, to produce raffinose and other higher molecular weight RFOs . This is achieved through the galactosylation of myo-inositol to produce this compound . The subsequent addition of activated galactose moieties donated by this compound results in the synthesis of raffinose and other RFOs .

Biochemical Pathways

The biosynthesis of RFOs begins with the activity of this compound synthase (GolS), a GT8 family glycosyltransferase . GolS galactosylates myo-inositol to produce this compound . Raffinose and the subsequent higher molecular weight RFOs (Stachyose, Verbascose, and Ajugose) are synthesized from sucrose by the subsequent addition of activated galactose moieties donated by this compound .

Pharmacokinetics

It is known that this compound and its derivatives serve as compatible solutes and offer protection in various eukaryotes .

Result of Action

The direct product of GolS catalysis, this compound, and raffinose can scavenge hydroxyl radicals to contact the accumulation of reactive oxygen species (ROS) under stress conditions . Therefore, GolS plays important roles in transport and storage of carbon, response to biotic and abiotic stress conditions, and desiccation effects during seed maturation .

Action Environment

This compound and its derivatives are known to serve as osmoprotectants in response to various abiotic stresses in plants . For instance, the expression levels of GolS genes in rice were found to increase under cold and heat stress . Moreover, the application of this compound improved the cold and heat tolerances of tomato plants .

Biochemical Analysis

Biochemical Properties

Galactinol plays a crucial role in biochemical reactions, particularly in the biosynthesis of raffinose family oligosaccharides. The enzyme this compound synthase (EC 2.4.1.123) is responsible for the formation of this compound from UDP-galactose and myo-inositol. This enzyme is a member of the glycosyltransferase 8 (GT8) family and is regulated by various abiotic stresses . This compound interacts with several biomolecules, including raffinose and stachyose, by serving as a galactosyl donor. The interaction between this compound and these oligosaccharides is essential for their biosynthesis and subsequent physiological functions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plants, this compound and its derivatives, such as raffinose and stachyose, are involved in stress tolerance mechanisms. These compounds help in mitigating the effects of abiotic stresses, such as heat and oxidative stress, by reducing the accumulation of reactive oxygen species (ROS) and preventing lipid peroxidation . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of ROS and other stress-related molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides. This compound binds to the active site of this compound synthase, where it undergoes a catalytic reaction to transfer a galactosyl group to myo-inositol . This binding interaction is crucial for the enzyme’s activity and the subsequent formation of raffinose and other oligosaccharides. Additionally, this compound may influence gene expression by modulating the levels of stress-related transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive molecules . Over time, this compound may degrade, leading to changes in its concentration and effectiveness in biochemical reactions. Long-term studies have shown that this compound and its derivatives can have sustained effects on cellular function, particularly in stress tolerance and carbohydrate metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound in animal models are limited, it is known that the compound can have threshold effects, where low doses may have minimal impact, and higher doses can lead to significant physiological changes . At high doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the biosynthesis of raffinose family oligosaccharides. The enzyme this compound synthase catalyzes the formation of this compound, which then serves as a substrate for the synthesis of raffinose, stachyose, and verbascose . These oligosaccharides are important for carbohydrate storage and stress tolerance in plants. This compound also interacts with various enzymes and cofactors involved in carbohydrate metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for biochemical reactions . The distribution of this compound within cells and tissues can affect its localization and accumulation, influencing its physiological functions and effectiveness in stress tolerance .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it participates in the biosynthesis of raffinose family oligosaccharides . Additionally, this compound may be targeted to specific compartments or organelles through post-translational modifications or targeting signals. This localization is essential for its role in stress tolerance and carbohydrate metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galactinol is synthesized in plants through the action of this compound synthase, which catalyzes the reaction between myo-inositol and uridine diphosphate galactose . This enzyme-mediated process is the first committed step in the biosynthesis of RFOs .

Industrial Production Methods: overexpression of this compound synthase genes in transgenic plants has been shown to increase the levels of this compound and RFOs, suggesting a potential biotechnological approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Galactinol primarily participates in glycosylation reactions, where it donates a galactosyl group to other molecules. This is crucial in the formation of raffinose, stachyose, and other RFOs .

Common Reagents and Conditions: The key reagents involved in the synthesis of this compound are myo-inositol and uridine diphosphate galactose. The reaction is catalyzed by this compound synthase under physiological conditions .

Major Products Formed: The major products formed from the reactions involving this compound are raffinose, stachyose, and verbascose. These oligosaccharides play significant roles in plant stress tolerance and carbohydrate storage .

Scientific Research Applications

Galactinol has several scientific research applications, particularly in plant biology and stress physiology. It is involved in:

Plant Stress Responses: this compound and its derivatives, such as raffinose and stachyose, act as osmoprotectants, helping plants to tolerate abiotic stresses like drought, salinity, and temperature extremes.

Carbohydrate Storage: RFOs, synthesized from this compound, serve as storage carbohydrates in seeds and other plant tissues.

Biotechnological Applications: Overexpression of this compound synthase genes in transgenic plants has been explored to enhance stress tolerance and improve crop yields.

Comparison with Similar Compounds

Raffinose: A trisaccharide formed from galactinol and sucrose.

Stachyose: A tetrasaccharide formed from raffinose and another galactosyl group.

Verbascose: A pentasaccharide formed from stachyose and an additional galactosyl group.

Uniqueness of this compound: this compound is unique in its role as the initial galactosyl donor in the biosynthesis of RFOs. While raffinose, stachyose, and verbascose are the end products, this compound is the key intermediate that initiates the formation of these oligosaccharides .

Biological Activity

Galactinol, a galactosylated sugar alcohol, plays a significant role in plant physiology, particularly in response to environmental stresses. This article delves into its biological activities, mechanisms of action, and implications for plant health and resilience, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from UDP-galactose by the enzyme this compound synthase (GolS), which is the first step in the biosynthesis of raffinose family oligosaccharides (RFOs). These compounds are known for their protective roles against abiotic stresses such as drought, salinity, and oxidative damage.

- Antioxidant Activity :

- Stress Response :

- Nutrient Transport :

Case Study 1: Chickpea Response to Stress

A study on chickpea (Cicer arietinum) highlighted that overexpression of this compound synthase led to increased this compound and raffinose content, enhancing the plant's growth under heat and oxidative stress conditions. The transgenic lines exhibited reduced ROS accumulation and lipid peroxidation compared to wild-type plants .

Case Study 2: Common Bean Adaptation

Research involving common beans showed that both this compound and raffinose contribute to the plant's protection against drought and salt stress. The expression of genes involved in this compound biosynthesis was upregulated under these stress conditions, indicating a significant adaptive response .

Research Findings

The following table summarizes key findings related to the biological activity of this compound across different studies:

Properties

IUPAC Name |

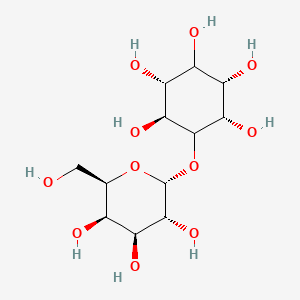

(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWMRQDBPZKXKG-ZNVDUFQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958068 | |

| Record name | Galactinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-64-7 | |

| Record name | Galactinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-α-D-galactopyranosyl-D-myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALACTINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZE56L8UKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is galactinol and what is its basic function in plants?

A1: this compound is a sugar molecule, specifically a galactosyl donor, found in plants. It plays a crucial role in the biosynthesis of raffinose family oligosaccharides (RFOs) [, , ]. These RFOs are thought to function as osmoprotectants, helping plants tolerate abiotic stresses like drought, salinity, and cold [, , , , ].

Q2: How is this compound synthesized in plants?

A2: this compound is synthesized from UDP-galactose and myo-inositol in a reaction catalyzed by the enzyme this compound synthase (GolS) [, , , , ]. This enzymatic reaction represents the first committed step in the biosynthesis of RFOs [].

Q3: Are there different types of this compound synthase enzymes in plants?

A3: Yes, plants often possess multiple genes encoding different isoforms of GolS [, , , ]. For example, in Arabidopsis, there are seven GolS genes with varying expression patterns in response to different stresses []. This suggests specialized roles for different GolS isoforms in tailoring RFO accumulation to specific environmental challenges.

Q4: What factors influence the activity of this compound synthase?

A4: this compound synthase activity can be influenced by various factors, including substrate availability (myo-inositol and UDP-galactose), presence of metal ions (Mn2+ enhances activity, while certain others like Co2+, Zn2+, Cu2+, and Fe3+ are inhibitory) []. Additionally, some sugars like UMP, UDP, UTP, and nucleotides like AMP, ADP, ATP can also have inhibitory effects on its activity [].

Q5: How does the availability of myo-inositol affect RFO accumulation?

A5: Research suggests that myo-inositol availability can be a key factor controlling RFO accumulation, even more so than GolS activity alone []. For instance, in pea lines with varying RFO content, a strong correlation was observed between myo-inositol and RFO levels []. This highlights the importance of substrate availability in regulating the RFO pathway.

Q6: How does drought stress affect this compound and RFOs in plants?

A6: Drought stress often leads to the upregulation of GolS genes and a subsequent increase in this compound and raffinose levels in leaves [, , ]. This accumulation is thought to contribute to drought tolerance by acting as osmoprotectants, protecting cellular structures from dehydration damage [].

Q7: Beyond drought, are there other stresses where this compound and RFOs play a protective role?

A7: Yes, both this compound and raffinose have been implicated in plant responses to various stresses, including salinity, cold, and oxidative stress [, , , , , ]. The accumulation of these compounds under stress suggests a broad role in stress tolerance mechanisms.

Q8: Is there evidence that this compound itself has a role in stress signaling?

A8: Some studies suggest that this compound might act as a signaling molecule in stress responses. For instance, exogenous application of this compound to plants has been shown to enhance resistance against pathogens and improve tolerance to drought and salt stress [, ].

Q9: How does this compound contribute to seed desiccation tolerance?

A9: this compound, along with RFOs, accumulates significantly during seed development and plays a crucial role in desiccation tolerance [, , ]. This accumulation is thought to protect cellular structures from damage caused by dehydration during seed maturation and storage [].

Q10: What happens to this compound and RFOs during seed germination?

A10: During seed germination, RFOs, including this compound, are rapidly hydrolyzed [, ]. This process is believed to be important for providing energy and carbon skeletons for the developing seedling [].

Q11: What enzymes are involved in the breakdown of RFOs during germination?

A11: α-Galactosidases are thought to be the primary enzymes responsible for hydrolyzing RFOs during germination [, ]. These enzymes break down the complex RFOs into simpler sugars, releasing energy and building blocks for seedling growth.

Q12: Are there any examples of manipulating the this compound pathway to improve stress tolerance in crops?

A12: Yes, several studies have shown that overexpressing GolS genes in plants like Arabidopsis, rice, and tomato can lead to increased this compound and raffinose accumulation, enhancing their tolerance to stresses like drought, cold, and oxidative stress [, , , ].

Q13: How does this compound interact with other metabolic pathways in plants?

A13: The this compound pathway interacts with other carbohydrate metabolic pathways, such as the biosynthesis of galactosyl cyclitols [, ]. For example, in some plants, this compound can donate galactosyl units to D-pinitol, leading to the formation of galactosyl pinitols [, ]. These interactions highlight the complexity of carbohydrate metabolism and its role in plant stress responses.

Q14: Are there any known negative consequences of manipulating the this compound pathway in plants?

A14: While increasing this compound and RFOs can enhance stress tolerance, some studies suggest potential trade-offs. For instance, constitutive overexpression of ZmAGA1, an enzyme involved in RFO hydrolysis, in Arabidopsis, enhanced seed germination under stress but reduced seed aging tolerance []. This suggests a balance must be maintained in RFO levels for optimal plant performance under various conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.